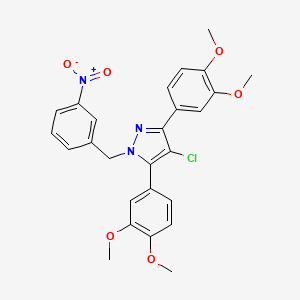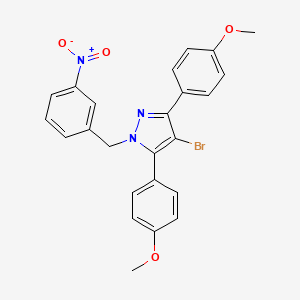
4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
The synthesis of 4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution reactions: Introduction of the chloro, nitro, and methoxy groups can be carried out using electrophilic aromatic substitution reactions.
Etherification: The final step involves the formation of the methyl ether, which can be achieved using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.
Industrial production methods would likely involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.
Common reagents and conditions for these reactions include acidic or basic environments, catalysts like palladium or platinum, and solvents such as ethanol or dichloromethane.
Scientific Research Applications
4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Its unique electronic properties may make it suitable for use in organic electronics or as a component in advanced materials.
Biological Studies: The compound can be used to study the effects of various functional groups on biological activity, aiding in the development of new bioactive molecules.
Mechanism of Action
The mechanism of action of 4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER involves its interaction with molecular targets such as enzymes or receptors. The presence of the nitro group suggests potential for redox activity, while the pyrazole ring may interact with specific binding sites on proteins. The compound’s effects are mediated through pathways involving these molecular interactions, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar compounds to 4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER include:
4-Chloro-3,5-dimethylphenol: Known for its antimicrobial properties.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with potential bioactive properties.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
The uniqueness of 4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER lies in its specific combination of functional groups and the resulting electronic and steric properties, which may confer unique biological and chemical activities.
Properties
Molecular Formula |
C26H24ClN3O6 |
|---|---|
Molecular Weight |
509.9 g/mol |
IUPAC Name |
4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[(3-nitrophenyl)methyl]pyrazole |
InChI |
InChI=1S/C26H24ClN3O6/c1-33-20-10-8-17(13-22(20)35-3)25-24(27)26(18-9-11-21(34-2)23(14-18)36-4)29(28-25)15-16-6-5-7-19(12-16)30(31)32/h5-14H,15H2,1-4H3 |
InChI Key |
GYQRLYGXGFPZCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]methyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10925315.png)

![3-[1',3'-dimethyl-2-(4-nitrophenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-5-yl]phenol](/img/structure/B10925323.png)
![N-[4-(cyanomethyl)phenyl]-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925324.png)
![(2E)-3-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B10925332.png)
![2-(4-Bromo-1H-pyrazol-1-YL)-N'~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide](/img/structure/B10925334.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(5-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10925364.png)
![2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10925369.png)
![Propan-2-yl 5-carbamoyl-4-methyl-2-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B10925378.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10925380.png)
![Ethyl 1-ethyl-6-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10925381.png)
![[3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10925384.png)
![6-cyclopropyl-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925386.png)
![methyl 1-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10925391.png)
